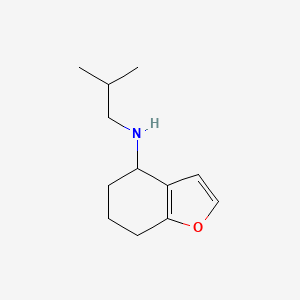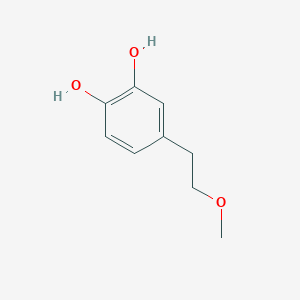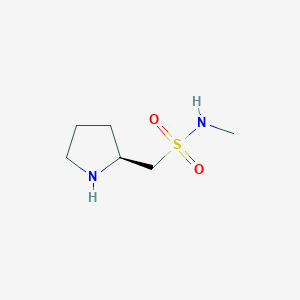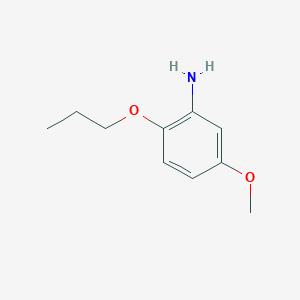![molecular formula C9H18N2O B13270509 3-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-OL](/img/structure/B13270509.png)
3-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-8-azabicyclo[321]octan-3-OL is a bicyclic compound with a unique structure that includes both an aminoethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-OL typically involves the following steps:
Starting Material: The synthesis often begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Ring Opening: The lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one is opened using amines to form amides.
Reduction: The amides are then reduced with lithium aluminium hydride to yield amino alcohols.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-OL undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino group can participate in substitution reactions to form different amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions include various ketones, aldehydes, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octan-3-OL: Similar in structure but lacks the aminoethyl group.
3-Azabicyclo[3.2.1]octan-2-one: Contains a similar bicyclic structure but with a ketone group instead of a hydroxyl group.
Uniqueness
3-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-OL is unique due to the presence of both an aminoethyl group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-(2-aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C9H18N2O/c10-4-3-9(12)5-7-1-2-8(6-9)11-7/h7-8,11-12H,1-6,10H2 |
InChI Key |
NOFSLBNWMOSAIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-3-[(oxolan-3-yl)amino]propan-2-ol](/img/structure/B13270445.png)







![4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13270476.png)
![Methyl 4-[(2-methylcyclohexyl)amino]butanoate](/img/structure/B13270485.png)

![N-([(3S,4R)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine](/img/structure/B13270491.png)

![(2-Ethoxyethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13270499.png)
